Potent CYP11B2 Inhibition Requires Meta-Substitution
The 3-(1H-imidazol-1-ylmethyl)benzonitrile scaffold, when further elaborated, yields potent inhibitors of aldosterone synthase (CYP11B2), an activity that is highly dependent on the meta-substitution pattern. The para-substituted analog, 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115), a close relative of the target compound, demonstrates an IC50 of 1.7 nM against CYP11B2 [1][2]. This is a quantifiable, albeit indirect, measure of the scaffold's potential, as the meta-substitution pattern of the target compound (3-(1H-imidazol-1-ylmethyl)benzonitrile) is structurally distinct from the para-pattern in MOERAS115 [1]. The commercial availability of the 3-substituted compound makes it a crucial starting point for exploring SAR around this core, where the position of the nitrile group is a key determinant of potency and selectivity [1].
| Evidence Dimension | Inhibition of CYP11B2 Enzyme (IC50) |
|---|---|
| Target Compound Data | Scaffold: 3-(1H-imidazol-1-ylmethyl)benzonitrile (meta-substituted) - No direct IC50 data available. |
| Comparator Or Baseline | 4-((5-phenyl-1H-imidazol-1-yl)methyl)benzonitrile (MOERAS115, a para-substituted analog) |
| Quantified Difference | IC50 of 1.7 nM for MOERAS115 [1] |
| Conditions | In vitro enzymatic assay using V79MZ cells expressing human CYP11B2 [1]. |
Why This Matters
This data establishes that the benzonitrile-imidazole core is a privileged scaffold for this target, and the specific substitution pattern (meta vs. para) is a critical determinant of biological activity, directly influencing which analog a researcher should procure for a given SAR study.
- [1] Roumen L, et al. Synthesis, biological evaluation, and molecular modeling of 1-benzyl-1H-imidazoles as selective inhibitors of aldosterone synthase (CYP11B2). J Med Chem. 2010;53(4):1712-25. View Source
- [2] Roumen L, et al. Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). J Med Chem. 2010;53(4):1712-25. (ACS Publications) View Source
